Diisoamyl malate
Overview
Description
Diisoamyl malate is a chemical compound that belongs to the family of dialkyl malates. It is an ester formed from malic acid and isoamyl alcohol. This compound is primarily used in the cosmetics industry as a skin-conditioning agent and emollient .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisoamyl malate can be synthesized through the esterification of malic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under sonication conditions to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation, are common in industrial production to achieve efficient synthesis and purification of this compound .
Chemical Reactions Analysis
Types of Reactions
Diisoamyl malate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under strong acidic or basic conditions, it can be hydrolyzed to malic acid and isoamyl alcohol .
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used to hydrolyze this compound into its constituent components.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products.
Reduction: Reducing agents can be used to reduce this compound, although this is less common.
Major Products Formed
Hydrolysis: Malic acid and isoamyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, though specific products depend on the reducing agent used.
Scientific Research Applications
Diisoamyl malate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Diisoamyl malate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and maintaining skin hydration. The esterases in the skin can metabolize this compound to malic acid and isoamyl alcohol, which may penetrate the dermis and contribute to its skin-conditioning effects .
Comparison with Similar Compounds
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Dioctyldodecyl malate
Uniqueness
Diisoamyl malate is unique among dialkyl malates due to its specific combination of malic acid and isoamyl alcohol. This combination provides distinct physicochemical properties, such as its specific emollient and skin-conditioning effects, making it particularly suitable for use in cosmetic formulations .
Biological Activity
Diisoamyl malate is a diester derived from malic acid, recognized for its diverse applications in cosmetics, food, and agriculture. This article delves into its biological activity, safety profile, and efficacy based on available research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by two isoamyl groups esterified with malic acid. This structure contributes to its unique properties, including surfactant activity and potential biological effects.
Biological Activity
1. Toxicological Profile
Toxicological studies on this compound indicate a favorable safety profile. For instance, acute oral toxicity studies in Wistar rats showed an LD50 greater than 5000 mg/kg, indicating low toxicity levels . Additionally, dermal irritation tests on rabbits revealed no significant irritation when applied at concentrations up to 100% .
2. Genotoxicity and Mutagenicity
Genotoxicity assessments have shown that this compound does not exhibit mutagenic properties. In Ames tests using various strains of Salmonella typhimurium, it was found to be non-mutagenic both with and without metabolic activation . This suggests that this compound is unlikely to pose genetic risks in biological systems.
3. Skin Absorption and Sensitization
Research indicates that this compound has low skin absorption characteristics, making it less likely to cause systemic effects upon topical application. Human patch tests have demonstrated that it does not induce irritation or sensitization in individuals with sensitive skin .
Efficacy in Applications
1. Cosmetic Use
This compound is frequently utilized in cosmetic formulations due to its emollient properties. It serves as a skin-conditioning agent that enhances the texture and feel of products without causing irritation. Its ability to reduce surface tension makes it an effective emulsifier in creams and lotions .
2. Agricultural Applications
In agricultural formulations, this compound acts as a surfactant, improving the efficacy of pesticides and herbicides by enhancing their spreadability and adhesion on plant surfaces. Studies have shown that it significantly reduces dynamic surface tension at low concentrations, thereby optimizing the performance of agricultural sprays .
Case Study 1: Cosmetic Safety Assessment
A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel concluded that this compound is safe for use in cosmetic products at concentrations up to 2% . The panel's review included data from multiple studies assessing dermal irritation and sensitization.
Case Study 2: Agricultural Efficacy
In a field study examining the effectiveness of pesticide formulations containing this compound, results indicated enhanced pest control compared to formulations without surfactants. The addition of this compound improved coverage on leaf surfaces and increased the duration of pesticide action .
Data Summary Table
Property | Value/Result |
---|---|
Chemical Formula | |
Acute Oral LD50 | > 5000 mg/kg |
Dermal Irritation (Rabbits) | No significant irritation observed |
Ames Test (Mutagenicity) | Non-mutagenic |
Cosmetic Use Concentration | Up to 2% |
Surface Tension Reduction | Effective at low concentrations |
Properties
IUPAC Name |
bis(3-methylbutyl) 2-hydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-10(2)5-7-18-13(16)9-12(15)14(17)19-8-6-11(3)4/h10-12,15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVCKJDSDFDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437907 | |
Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-19-5 | |
Record name | Diisoamyl malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIISOAMYL MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CNF0D6YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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